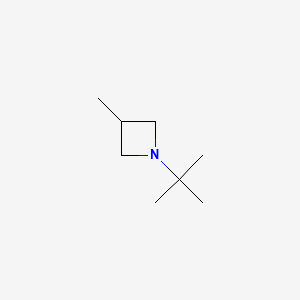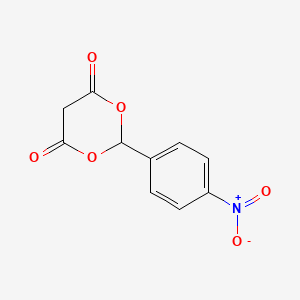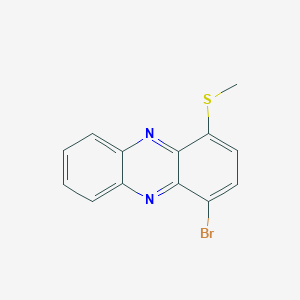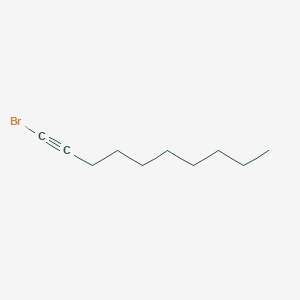
2-(Methaneseleninyl)undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methaneseleninyl)undecane is an organic compound that features a selenium atom bonded to a methylene group, which is further attached to an undecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methaneseleninyl)undecane typically involves the reaction of undecane with methaneseleninic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium compound. The process involves:
Reactants: Undecane and methaneseleninic acid.
Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature (usually around 60-80°C), and a suitable solvent (e.g., dichloromethane).
Procedure: The reactants are mixed in the solvent and heated to the desired temperature while maintaining the inert atmosphere. The reaction is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, incorporating advanced techniques such as continuous flow reactors and automated monitoring systems.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methaneseleninyl)undecane can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The methaneseleninyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted undecane derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(Methaneseleninyl)undecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of certain diseases where selenium compounds are beneficial.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Methaneseleninyl)undecane involves its interaction with biological molecules through the selenium atom. Selenium can form bonds with sulfur-containing amino acids in proteins, affecting their function. The compound may also influence redox reactions within cells, contributing to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methanesulfinyl)undecane: Similar structure but with a sulfur atom instead of selenium.
2-(Methanesulfonyl)undecane: Contains a sulfonyl group instead of a seleninyl group.
2-(Methaneselenyl)undecane: Similar but with a different oxidation state of selenium.
Uniqueness
2-(Methaneseleninyl)undecane is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium’s ability to participate in redox reactions and form stable bonds with biological molecules makes this compound particularly interesting for research and industrial applications.
Eigenschaften
CAS-Nummer |
58856-10-3 |
|---|---|
Molekularformel |
C12H26OSe |
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
2-methylseleninylundecane |
InChI |
InChI=1S/C12H26OSe/c1-4-5-6-7-8-9-10-11-12(2)14(3)13/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
LQOSUJKAJBCXNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)[Se](=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)

![5-Oxabicyclo[2.1.0]pentane, 1-phenyl-](/img/structure/B14624854.png)





![2-[(Quinolin-8-yl)oxy]propanenitrile](/img/structure/B14624885.png)
![2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate](/img/structure/B14624890.png)

![1-(Pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14624896.png)
